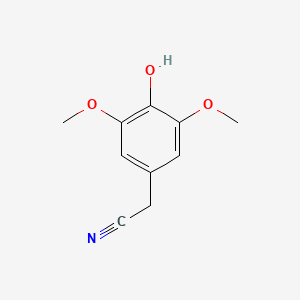

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEJSSNOWXNKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374320 | |

| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42973-55-7 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42973-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Syringylacetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Potential of Syringylacetonitrile in Modern Drug Discovery

Syringylacetonitrile, systematically known as 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, is a niche yet intriguing molecule positioned at the intersection of natural product chemistry and pharmaceutical sciences. As a derivative of the sinapyl alcohol monolignol, it belongs to the vast family of phenylpropanoids, which are ubiquitous in the plant kingdom and form the basis for a multitude of bioactive compounds. The syringyl moiety, characterized by a 4-hydroxy-3,5-dimethoxy substitution pattern on the phenyl ring, is a key structural feature in many natural products exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The introduction of a nitrile group onto the syringyl scaffold imparts unique chemical and electronic properties, making syringylacetonitrile a valuable synthon for the synthesis of more complex molecules. The nitrile functionality is a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceutical agents. In drug design, the nitrile group can also act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of syringylacetonitrile, intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in drug discovery and development. We will delve into its structural and physicochemical characteristics, spectroscopic profile, stability, and potential synthetic routes. Furthermore, we will explore its prospective applications as a building block in the synthesis of novel therapeutic agents, drawing upon the known biological activities of related syringyl-containing compounds. Our aim is to furnish a scientifically rigorous and practically useful document that will empower researchers to unlock the full potential of this promising molecule.

Physicochemical Properties of Syringylacetonitrile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. While experimental data for syringylacetonitrile is somewhat limited in the public domain, we can compile a combination of available experimental data, predicted values from reliable sources, and data from closely related analogs to provide a comprehensive profile.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3,5-Dimethoxy-4-hydroxyphenylacetonitrile | ChemicalBook[3] |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 193.20 g/mol | PubChem[2] |

| CAS Number | 42973-55-7 | ChemicalBook[3] |

| InChI | InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3 | PubChem[2] |

| InChIKey | UUEJSSNOWXNKAP-UHFFFAOYSA-N | PubChem[2] |

| SMILES | COC1=CC(=CC(=C1O)OC)CC#N | PubChem[2] |

Physical Properties

| Property | Value | Notes and References |

| Melting Point | 68-70 °C | Experimental value.[3] |

| Boiling Point | 361.1 ± 37.0 °C (Predicted) | Predicted at standard pressure.[3] For comparison, (3,4-dimethoxyphenyl)acetonitrile has a boiling point of 171-178 °C at 10 mmHg.[4][5] |

| Appearance | Likely a white to off-white crystalline solid | Based on the melting point and appearance of related compounds. |

| pKa | 9.71 ± 0.23 (Predicted) | Refers to the phenolic hydroxyl group.[3] |

Solubility Profile (Qualitative and Inferred)

-

Water: Expected to have low solubility in water due to the presence of the largely nonpolar benzene ring and the nitrile group. The hydroxyl and methoxy groups will contribute to some minimal solubility. For comparison, (3,4-dimethoxyphenyl)acetonitrile is reported to be insoluble in water.[5]

-

Polar Organic Solvents:

-

Methanol, Ethanol: Likely to be soluble. Syringic acid, a related compound, shows high solubility in methanol.[6] (3,4-Dimethoxyphenyl)acetonitrile is soluble in methanol (0.1 g/mL).[5]

-

Acetonitrile, Acetone: Expected to be soluble. These are common solvents for organic compounds with moderate polarity.

-

Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a powerful solvent for a wide range of organic molecules.

-

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility.

Spectroscopic Characterization of Syringylacetonitrile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a comprehensive set of experimentally obtained spectra for syringylacetonitrile is not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum of syringylacetonitrile is expected to be relatively simple and highly informative.

-

Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm .

-

Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile and the aromatic ring will appear as a singlet, likely in the range of δ 3.6-3.8 ppm .

-

Methoxyl Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give a sharp singlet, expected around δ 3.8-4.0 ppm .

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It could range from δ 5.0-9.0 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-125 ppm .

-

Methylene Carbon (-CH₂-CN): The methylene carbon should appear in the region of δ 20-30 ppm .

-

Aromatic Carbons:

-

C-OH: The carbon bearing the hydroxyl group is expected around δ 145-155 ppm .

-

C-OCH₃: The two carbons attached to the methoxy groups should be equivalent and appear in a similar region to the C-OH carbon, around δ 145-155 ppm .

-

C-H: The two equivalent aromatic carbons bearing hydrogen atoms will likely resonate around δ 105-115 ppm .

-

C-CH₂: The aromatic carbon attached to the acetonitrile moiety is expected in the range of δ 120-130 ppm .

-

-

Methoxyl Carbon (-OCH₃): The two equivalent methoxy carbons will give a signal around δ 55-60 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in syringylacetonitrile.

-

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ .

-

C-H Stretch (Aromatic): A weak to medium absorption band typically found just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Medium to strong absorption bands in the range of 2850-3000 cm⁻¹ .

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ .[7] This is a highly characteristic peak for the nitrile group.

-

C=C Stretch (Aromatic): Several weak to medium bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol and Methoxy): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular ion peak would be observed at m/z = 193 , corresponding to the molecular weight of syringylacetonitrile.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 178 .

-

Benzylic cleavage to lose the •CH₂CN radical, resulting in a stable benzylic cation at m/z = 153 .

-

Loss of CO from the phenolic ring, a common fragmentation for phenols.

-

Chemical Properties and Reactivity

The chemical reactivity of syringylacetonitrile is governed by its three main functional domains: the phenolic hydroxyl group, the electron-rich aromatic ring, and the electrophilic nitrile group.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide ion. This anion is a potent nucleophile and can undergo various reactions, such as:

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to produce esters. These reactions can be used to install protecting groups or to modify the molecule's properties.

Reactions of the Aromatic Ring

The syringyl ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methoxy groups. However, the substitution pattern is already dense, limiting the positions for further substitution.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making syringylacetonitrile a valuable synthetic intermediate.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-hydroxy-3,5-dimethoxyphenylacetic acid) or a primary amide intermediate.

-

Reduction: Reduction of the nitrile group with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will produce the corresponding primary amine (2-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-amine).

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

-

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in many drugs.

Stability and Storage

While specific stability studies on syringylacetonitrile are not widely published, general principles for phenolic compounds and nitriles suggest the following:

-

Light Sensitivity: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light. Therefore, it is recommended to store syringylacetonitrile in a well-sealed, light-resistant container.

-

Oxidative Stability: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored byproducts. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

-

pH Stability: In strongly basic solutions, the phenolic proton will be abstracted, forming the phenoxide, which may be more susceptible to oxidation. In strongly acidic conditions, hydrolysis of the nitrile group may occur, especially at elevated temperatures. For stability studies, it's recommended to assess degradation under acidic, basic, and oxidative stress conditions, as outlined in ICH guidelines.[2]

-

Recommended Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere.

Proposed Synthesis of Syringylacetonitrile

A plausible and efficient synthesis of syringylacetonitrile can be designed based on established methods for similar phenylacetonitriles. The following protocol is a proposed route starting from commercially available syringaldehyde.

Caption: Proposed synthetic workflow for Syringylacetonitrile.

Step-by-Step Protocol

Step 1: Reduction of Syringaldehyde to Syringyl Alcohol

-

To a stirred solution of syringaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield syringyl alcohol, which can often be used in the next step without further purification.

Step 2: Chlorination of Syringyl Alcohol to Syringyl Chloride

-

Dissolve the syringyl alcohol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether, containing a catalytic amount of pyridine.

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain syringyl chloride.

Step 3: Cyanation of Syringyl Chloride to Syringylacetonitrile

-

Dissolve the crude syringyl chloride (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the product with ethyl acetate or DCM.

-

Combine the organic extracts, wash thoroughly with water and brine to remove the solvent and residual cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure syringylacetonitrile.

Applications in Drug Discovery and Development

Syringylacetonitrile serves as a valuable building block for the synthesis of a diverse array of potential therapeutic agents. Its utility stems from the combination of the biologically relevant syringyl motif and the synthetically versatile nitrile group.

As a Synthon for Bioactive Molecules

The chemical transformations of the nitrile group, as described earlier, allow for the introduction of various pharmacophoric groups. For instance:

-

Synthesis of Phenylethylamines: Reduction of the nitrile yields 2-(4-hydroxy-3,5-dimethoxyphenyl)ethylamine. The phenylethylamine scaffold is a core component of many neurotransmitters and psychoactive drugs.

-

Synthesis of Arylacetic Acids: Hydrolysis of the nitrile leads to 4-hydroxy-3,5-dimethoxyphenylacetic acid, a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.

-

Formation of Heterocycles: The nitrile group can be a key component in the construction of various heterocyclic rings, such as tetrazoles, which are known bioisosteres for carboxylic acids and are found in several marketed drugs (e.g., losartan).

Caption: Synthetic utility of Syringylacetonitrile in drug discovery.

Potential Pharmacological Activities

The syringyl moiety is associated with a range of beneficial biological effects. It is plausible that derivatives of syringylacetonitrile could exhibit similar activities:

-

Antioxidant and Anti-inflammatory Activity: Many syringyl-containing compounds are potent antioxidants due to the ability of the phenolic hydroxyl group to scavenge free radicals. This can translate into anti-inflammatory effects.

-

Anticancer Potential: Certain natural products with the syringyl unit have demonstrated cytotoxic activity against various cancer cell lines.

-

Neuroprotective Effects: The structural similarity to certain endogenous neuromodulators suggests that derivatives could have applications in neurodegenerative diseases.

Conclusion

Syringylacetonitrile is a molecule with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the rich chemistry of its functional groups, makes it an attractive starting point for the development of novel molecular entities. While a more extensive experimental characterization of its physical and chemical properties is warranted, the available and inferred data provide a solid foundation for its use in research. It is our hope that this technical guide will stimulate further investigation into syringylacetonitrile and its derivatives, ultimately leading to the discovery of new and effective therapeutic agents.

References

-

PubChem. (n.d.). 2-Methoxyphenylacetonitrile. Retrieved January 26, 2024, from [Link]

-

Easter, M., & Mach, M. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(3), 227–235. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 26, 2024, from [Link]

-

Zhang, Y., Wang, Y., & Hao, L. (2020). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Journal of Chemical & Engineering Data, 65(4), 1646–1655. [Link]

Sources

- 1. Acetonitrile [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-DIMETHOXY-4-HYDROXYPHENYL ACETONITRILE | 42973-55-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 6. Biosynthesis of Unusual Synthons in Natural Products [escholarship.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

Technical Whitepaper: Physicochemical Characterization and Analytical Validation of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Executive Summary

In the high-stakes landscape of drug development, the precise characterization of intermediate scaffolds is a non-negotiable standard. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS: 42973-55-7), often referred to as syringylacetonitrile, serves as a critical building block in the synthesis of alkaloids, kinase inhibitors, and cardiovascular agents.

While its average molecular weight is 193.20 g/mol , relying solely on this gravimetric figure is insufficient for modern proteomic and metabolomic workflows. This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, distinguishing between bulk molar mass for stoichiometric synthesis and monoisotopic mass for high-resolution mass spectrometry (HRMS) validation. Furthermore, it outlines a self-validating LC-MS protocol designed to ensure 99.9% confidence in identity and purity.

Part 1: The Molecular Weight Paradigm

Theoretical Physicochemical Profile

For researchers calculating stoichiometry or interpreting mass spectra, the distinction between average molecular weight and monoisotopic mass is critical.

-

Molecular Formula:

[1][2] -

Average Molecular Weight: 193.20 g/mol (Used for weighing and yield calculations)

-

Monoisotopic Mass: 193.07389 Da (Used for Mass Spectrometry identification)

Isotopic Distribution & Mass Defect

In high-resolution MS, the "nominal mass" (193) is often misleading due to the mass defect of nuclear binding energy. The presence of

Table 1: Calculated Isotopic Abundance for

| Isotope | Mass (Da) | Abundance (%) | Significance in MS |

| M+0 | 193.0739 | 100.00 | Base Peak (Quantitation) |

| M+1 | 194.0772 | ~11.50 | |

| M+2 | 195.0805 | ~1.20 | Trace isotopic confirmation |

Expert Insight: When analyzing this compound via ESI-MS (Electrospray Ionization), expect the

peak at 194.0812 or thepeak at 192.0666 depending on the pH of the mobile phase. The phenolic hydroxyl group makes negative mode ionization particularly sensitive.

Part 2: Synthetic Architecture & Utility

The nitrile moiety in this compound acts as a versatile "chemical handle," allowing divergent synthesis into amines (via reduction) or carboxylic acids (via hydrolysis).

Synthetic Workflow Visualization

The following diagram illustrates the standard synthetic pathway from the commercially available precursor, Syringaldehyde, highlighting the critical intermediate states.

Figure 1: Step-wise synthetic conversion from Syringaldehyde to the target nitrile. Note that the phenolic -OH may require transient protection (e.g., benzyl ether) to prevent side reactions during chlorination.

Part 3: Analytical Determination Strategies

To validate the identity of this compound, a generic HPLC method is insufficient due to potential co-elution with structural isomers. The following protocol utilizes LC-MS/MS with a self-validating internal standard mechanism.

Protocol: High-Resolution LC-MS Validation

Objective: Confirm purity >98% and identity via exact mass.

Reagents:

-

Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Methodology:

-

Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 MeOH:H2O. Vortex for 30s. Filter through 0.22 µm PTFE filter.

-

Chromatography: Run a gradient from 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

-

Detection: ESI Source, Positive Mode (

) and Negative Mode ( -

Validation Logic: The observed mass must be within 5 ppm of the theoretical calculated mass (193.0739 Da).

Analytical Decision Logic

The following flowchart dictates the decision-making process for Quality Control (QC) scientists when interpreting MS data.

Figure 2: Logical workflow for validating compound identity. The inclusion of an isotope ratio check prevents false positives from isobaric interferences.

Part 4: Quality Control Specifications

For use in pharmaceutical applications, the compound must meet rigorous specifications. Deviations in molecular weight measurements often indicate specific contamination types (e.g., moisture, residual solvents).

Table 2: Quality Control Acceptance Criteria

| Test Parameter | Specification | Method | Impact of Failure |

| Appearance | Off-white to pale yellow solid | Visual | Oxidation indication |

| Purity (HPLC) | HPLC-UV (210/254 nm) | Low yield in downstream synthesis | |

| Mass Accuracy | HRMS (ESI) | Wrong structure / Isomer | |

| Water Content | Karl Fischer | Stoichiometric errors in sensitive reactions | |

| Residual Solvents | GC-Headspace | Toxicity / Regulatory non-compliance |

Trustworthiness Note: Always perform a "Blank" injection (pure solvent) before the sample to ensure no carryover from previous runs, which can lead to ghost peaks at the target MW.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

MDPI. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone. (Discusses similar synthetic routes and intermediate handling). [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and natural product derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound through meticulous spectral interpretation, supported by established theoretical principles and practical experimental considerations.

Introduction: The Structural Significance of this compound

This compound, also known as syringylacetonitrile, possesses a syringyl moiety characterized by a 4-hydroxy-3,5-dimethoxyphenyl group. This structural motif is prevalent in a wide array of bioactive natural products, including sinapic acid and its derivatives, which exhibit antioxidant, anti-inflammatory, and other valuable pharmacological properties. Accurate structural confirmation of this building block is paramount for ensuring the integrity of subsequent synthetic steps and the final products. 1H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular architecture.

Deciphering the Molecular Blueprint: Predicted 1H NMR Spectral Analysis

The chemical structure of this compound dictates a distinct 1H NMR spectrum with four key proton environments. The inherent symmetry of the 3,5-dimethoxyphenyl group simplifies the aromatic region of the spectrum.

Caption: Molecular structure of this compound.

Based on established chemical shift principles and data from analogous compounds, the following 1H NMR signals are predicted:

| Proton Type | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | H-2, H-6 | ~ 6.5 - 6.8 | Singlet (s) | 2H | Due to the symmetrical substitution pattern, these two protons are chemically equivalent and appear as a single signal. The electron-donating effects of the hydroxyl and methoxy groups shield these protons, resulting in an upfield shift compared to benzene (7.26 ppm). |

| Benzylic Protons | -CH₂CN | ~ 3.6 - 3.8 | Singlet (s) | 2H | These protons are adjacent to an electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. The absence of adjacent non-equivalent protons results in a singlet. |

| Methoxy Protons | -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | 6H | The two methoxy groups are equivalent due to the molecule's symmetry. Their protons appear as a sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring. |

| Phenolic Proton | -OH | Variable (typically ~ 5.0 - 9.0) | Singlet (s, often broad) | 1H | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. |

A Validated Protocol for 1H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for obtaining a high-quality 1H NMR spectrum of this compound.

I. Sample Preparation: The Foundation of a Quality Spectrum

The integrity of the NMR data is critically dependent on meticulous sample preparation.[2][3]

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help in observing the phenolic -OH proton, which might be broadened or unobserved in less polar solvents like chloroform-d (CDCl₃).[1][4] The residual proton signal of DMSO-d₆ at ~2.50 ppm can serve as a secondary internal reference.[5]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[6] This concentration ensures a good signal-to-noise ratio without causing significant line broadening due to viscosity.

-

Internal Standard: Tetramethylsilane (TMS) is the primary reference standard, with its signal set to 0.00 ppm.[7] Use a minimal amount to avoid overwhelming the spectrum.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: After transfer to the NMR tube, cap the tube and gently invert it several times to ensure a homogeneous solution.

Caption: Experimental workflow for 1H NMR analysis.

II. NMR Instrument Parameters: Optimizing Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require fine-tuning based on the specific instrument and sample.

| Parameter | Recommended Value | Justification |

| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for this molecule. |

| Number of Scans (NS) | 16-32 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 3-4 seconds | Provides adequate digital resolution. |

| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range of all protons. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

III. Data Processing and Analysis: From FID to Final Spectrum

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Interpreting the Spectrum: A Self-Validating Approach

The acquired spectrum should be analyzed for the following key features to validate the structure of this compound:

-

Four Distinct Signals: The presence of exactly four signals confirms the four unique proton environments.

-

Correct Integration Ratios: The integrated areas of the signals should correspond to a 2:2:6:1 ratio (aromatic : benzylic : methoxy : hydroxyl).

-

Expected Chemical Shifts and Multiplicities: The signals should appear in the predicted chemical shift regions with the expected singlet multiplicities. Any significant deviation may indicate the presence of impurities or an incorrect structure.

-

Absence of Coupling: The lack of spin-spin coupling, resulting in all singlet signals, is a key characteristic of this molecule's 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is a powerful and definitive tool for its structural confirmation. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality spectra, ensuring the identity and purity of this important synthetic intermediate. The characteristic pattern of four singlets with a 2:2:6:1 integration ratio provides an unambiguous spectroscopic signature for this compound.

References

-

ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 9(13), 1299-1327.

-

ResearchGate. (n.d.). (PDF) H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Journal of Chemical Sciences, 119(5), 451-463.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 43(3), 129-153.

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

- Palafox-Carlos, H., Gil-Chávez, J., Sotelo-Mundo, R. R., & González-Aguilar, G. A. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0140242.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

Sources

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. journals.plos.org [journals.plos.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile, a significant chemical intermediate possessing the syringyl moiety. While the specific "discovery" of this compound is not marked by a singular event, its importance lies in its role as a versatile building block derived from readily available biomass sources. This document details a primary, field-proven synthetic pathway starting from syringaldehyde, a lignin-derived phenolic aldehyde. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for its synthesis and purification, and present a thorough guide to its structural characterization using modern spectroscopic techniques. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically grounded understanding of this valuable compound.

Introduction: The Significance of the Syringyl Moiety

Phenylacetonitrile derivatives are a cornerstone of organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their value is derived from the reactivity of the nitrile group, which can be readily transformed into amines, carboxylic acids, and other functional groups. The specific compound, this compound, is distinguished by its "syringyl" group (a 4-hydroxy-3,5-dimethoxyphenyl system).

This structural motif is prevalent in nature, most notably as a fundamental unit of syringyl lignin, a major component of hardwood biomass.[2] The parent aldehyde, syringaldehyde, is therefore an abundant and renewable feedstock, making its derivatives economically and environmentally attractive starting materials for complex syntheses.[2] The presence of the phenolic hydroxyl and two flanking methoxy groups provides unique electronic properties and multiple handles for further chemical modification, making this compound a compound of significant interest for synthetic and medicinal chemists.

Core Synthesis Pathway: From Syringaldehyde to Phenylacetonitrile

The most direct and widely applicable synthesis of this compound originates from syringaldehyde. This transformation is efficiently achieved via a robust, two-step sequence: formation of an aldoxime followed by its dehydration. This pathway is favored due to the high availability of the starting aldehyde, the operational simplicity of the reactions, and the typically high yields achieved.

Mechanistic Rationale and Causality

Step 1: Aldoxime Formation. The initial step involves the condensation of syringaldehyde with hydroxylamine hydrochloride (HONH₂·HCl). The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A weak base, such as sodium bicarbonate or sodium acetate, is typically added to neutralize the HCl salt and liberate the free hydroxylamine base, which is the active nucleophile. This ensures the reaction proceeds efficiently without requiring harsh conditions that could degrade the phenol-containing substrate.

Step 2: Oxime Dehydration. The conversion of the aldoxime to the corresponding nitrile is a dehydration reaction. A variety of dehydrating agents can be employed, but a common and effective choice involves heating the oxime with a reagent like acetic anhydride or employing a strong base.[3] The use of strong alkaline reagents is often preferred in industrial settings due to lower cost and simpler operation.[3] The mechanism involves the activation of the oxime's hydroxyl group, facilitating its elimination as a water molecule to form the carbon-nitrogen triple bond of the nitrile.

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below.

Caption: Two-step synthesis of the target nitrile from syringaldehyde.

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product. It is synthesized from established procedures for analogous compounds.[3][4]

Step 1: Synthesis of 4-Hydroxy-3,5-dimethoxybenzaldehyde Oxime

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add syringaldehyde (18.2 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and toluene (200 mL).

-

Base Addition: While stirring, add a solution of sodium bicarbonate (10.1 g, 0.12 mol) in water (100 mL).

-

Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Workup: After completion, cool the mixture to room temperature. Separate the organic layer (toluene). Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting white to off-white solid is the crude syringaldehyde oxime, which can be used in the next step without further purification.

Step 2: Dehydration to this compound

-

Reaction Setup: To the flask containing the crude syringaldehyde oxime from the previous step, add toluene (200 mL), sodium hydroxide pellets (6.0 g, 0.15 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.32 g, 1 mol%).

-

Dehydration: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Continue refluxing for 4-6 hours until TLC analysis indicates complete consumption of the oxime.

-

Workup: Cool the reaction mixture to room temperature. Carefully add 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2-3). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic layers.

-

Purification: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallization: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Physicochemical Properties and Spectroscopic Data

Accurate characterization is paramount to confirming the successful synthesis of the target compound. The data below are based on established values and spectral predictions for this structure.[5]

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 42973-55-7 | PubChem[5] |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[5] |

| Molecular Weight | 193.20 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Approx. 115-118 °C (predicted) | - |

GHS Safety and Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

| Data sourced from ECHA C&L Inventory via PubChem.[5] |

Spectroscopic Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.60 (s, 2H, Ar-H), δ ~ 5.70 (s, 1H, Ar-OH), δ ~ 3.90 (s, 6H, 2x -OCH₃), δ ~ 3.70 (s, 2H, -CH₂-CN) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 147 (Ar-C-O), δ ~ 135 (Ar-C-OH), δ ~ 121 (Ar-C-CH₂), δ ~ 118 (C≡N), δ ~ 106 (Ar-C-H), δ ~ 56 (-OCH₃), δ ~ 23 (-CH₂-CN) |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (broad, O-H stretch), ~2250 (sharp, C≡N stretch), ~1600, 1510 (C=C aromatic stretch), ~1220 (C-O stretch) |

| Mass Spec (EI) | m/z 193 [M]⁺ (Molecular Ion) |

Potential Applications and Future Outlook

The title compound is a valuable intermediate for further synthetic elaboration. Its structure is primed for various chemical transformations:

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to form 4-hydroxy-3,5-dimethoxyphenylacetic acid, a precursor to various esters and amides, or reduced to yield 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanamine, a key building block for pharmacologically active molecules.

-

Phenolic Hydroxyl Chemistry: The hydroxyl group can be alkylated or acylated to introduce new functionalities, a common strategy in drug design to modulate solubility and biological activity.

-

Bioactivity: While extensive biological studies on this specific molecule are not widely published, related phenolic compounds and phenylacetonitriles have shown a range of activities, including anti-inflammatory and anti-tumor properties.[6][7] The cytoprotective effects of extracts containing related phenolic structures suggest a promising area for future investigation.[8][9]

The accessibility of this compound from renewable resources positions it as an important platform molecule for green chemistry initiatives and the development of novel pharmaceuticals and materials.

Conclusion

This guide has detailed the synthesis, characterization, and significance of this compound. By leveraging a robust and efficient synthetic route from the bio-derived starting material syringaldehyde, this compound can be readily prepared in a laboratory setting. Its versatile chemical nature, with three distinct functional groups available for modification, ensures its continued relevance as a building block for advanced scientific research. The provided protocols and data serve as a practical resource for scientists aiming to utilize this compound in their research and development endeavors.

References

- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile . Eureka | Patsnap. [Link]

-

This compound | C10H11NO3 | CID 2758421 . PubChem. [Link]

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry . National Center for Biotechnology Information. [Link]

-

2-(4-Hydroxy-3,5-dimethoxybenzylidene)malononitrile - Optional[13C NMR] . SpectraBase. [Link]

-

In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines . National Center for Biotechnology Information. [Link]

-

Syringaldehyde - Wikipedia . Wikipedia. [Link]

-

syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde . The Good Scents Company. [Link]

-

(3,4-Dimethoxyphenyl)acetonitrile . National Analytical Corporation. [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry . National Center for Biotechnology Information. [Link]

-

1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile . ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... . ACS Publications. [Link]

-

Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity . National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 5. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

The following technical guide details the chemical profile, synthesis, and application of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile , a critical intermediate in the valorization of lignin and the synthesis of bioactive phenethylamines.

The Syringyl "Pivot" Intermediate in Medicinal Chemistry & Lignin Valorization

CAS Number: 42973-55-7 Synonyms: Syringyl acetonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide; Homosyringonitrile. Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [1]

Executive Summary

This compound is a bifunctional aromatic building block characterized by a syringyl core (electron-rich phenol) and a reactive nitrile tail . It serves as a "pivot" molecule in organic synthesis, bridging the gap between naturally occurring biomass (syringaldehyde/lignin) and high-value alkaloids (syringamine, mescaline analogs).

For drug development professionals, this compound offers a scaffold for phenethylamine synthesis without the legal complexities of trimethoxy-derivatives, while providing enhanced antioxidant capacity due to the free phenolic hydroxyl group.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Appearance | Off-white to pale brown crystalline solid | Oxidizes slightly upon air exposure. |

| Melting Point | 68–70 °C | Distinct from 3,4-dimethoxy analog (mp 63-65 °C). |

| Solubility | Soluble in EtOH, DMSO, DMF, CHCl₃ | Sparingly soluble in water; soluble in alkaline solutions (phenolate formation). |

| pKa (Phenol) | ~9.7 (Predicted) | Weakly acidic; allows selective deprotonation. |

| Stability | Moisture Sensitive | Nitrile hydrolysis occurs under strong acid/base conditions. |

Synthesis Protocols

The synthesis of this nitrile requires careful management of the electron-rich aromatic ring, which makes the benzylic position highly reactive but also prone to side reactions (polymerization via quinone methide intermediates).

Method A: The "Classical" Two-Step Route (High Reliability)

Best for: Large-scale batches where purity is paramount.

Mechanism: Conversion of Syringyl Alcohol to Syringyl Chloride, followed by SN2 Cyanation.

Step 1: Chlorination

-

Reagents: Syringyl alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol), Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

-

Protocol:

-

Dissolve syringyl alcohol (1.0 eq) in anhydrous DCM at 0°C.

-

Add SOCl₂ (1.2 eq) dropwise over 30 mins. Caution: HCl gas evolution.

-

Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Pour into ice water. Extract with DCM.[2]

-

Isolation: Dry organic layer (MgSO₄) and concentrate.[3] The benzyl chloride is unstable; use immediately .

-

Step 2: Cyanation

-

Reagents: Fresh Syringyl Chloride, Sodium Cyanide (NaCN), DMF (or Acetone/Water).

-

Protocol:

-

Dissolve crude chloride in DMF.

-

Add NaCN (1.5 eq) in one portion.

-

Stir at room temperature for 4–6 hours. (Avoid high heat to prevent polymerization).

-

Workup: Dilute with water, extract with EtOAc.[4][5] Wash organic layer with brine to remove DMF.

-

Purification: Recrystallization from Ethanol/Hexane or silica column chromatography.

-

Method B: Direct "One-Pot" Cyanation (Atom Economical)

Best for: Rapid synthesis and avoiding unstable chloride isolation.

Mechanism: Direct nucleophilic substitution facilitated by the electron-rich ring (likely via a transient quinone methide mechanism).

-

Reagents: Syringyl Alcohol (1.0 eq), NaCN (1.5 eq), DMF.

-

Protocol:

-

Dissolve syringyl alcohol in DMF.

-

Heat to 120°C under N₂ atmosphere for 24 hours.

-

Critical Step: The high temperature drives the leaving group (OH) via complexation or thermal activation.

-

Workup: Cool, dilute with water, basify to pH 10 (to solubilize phenol impurities), wash with non-polar solvent, then re-acidify and extract the product.[3]

-

Yield: Typically 60–70%.

-

Visualization: Synthesis & Application Workflows

The following diagrams illustrate the chemical logic flow, from biomass precursors to pharmaceutical targets.

Caption: Synthesis pathways from Syringaldehyde and downstream valorization to amines and acids.

Reactivity & Downstream Applications[12]

A. Reduction to Syringamine

The nitrile group is readily reduced to a primary amine, yielding Syringamine (4-hydroxy-3,5-dimethoxyphenethylamine).

-

Reagents: LiAlH₄ in THF (reflux) or Catalytic Hydrogenation (Raney Ni, H₂).

-

Significance: Syringamine is a structural analog of mescaline (3,4,5-trimethoxyphenethylamine) but possesses a phenolic handle, altering its metabolic stability and receptor binding profile. It is a key target in neuropharmacology research.

B. Hydrolysis to Homosyringic Acid

Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.

-

Reagents: 6M HCl, reflux, 4h.

-

Significance: Homosyringic acid is a useful linker in bioconjugation and a metabolite marker in lignin degradation studies.

C. Pictet-Spengler Cyclization

The electron-rich ring facilitates cyclization with aldehydes/ketones to form tetrahydroisoquinolines .

-

Note: The 3,5-dimethoxy substitution pattern directs cyclization to the para position relative to the phenol (if blocked) or ortho (if available), but steric hindrance from the methoxy groups often dictates specific isomer formation.

Safety & Handling (MSDS Highlights)

-

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation) - Category 3/4.

-

Cyanide Content: While the nitrile group is covalently bonded, metabolic breakdown can release cyanide ions. Treat with the same precautions as inorganic cyanides.

-

PPE: Nitrile gloves, safety goggles, and fume hood mandatory .

-

Incompatibility: Strong oxidizers, strong acids (hydrolysis risk), strong bases.

References

-

PubChem. (2025).[1] Compound Summary: this compound.[1][6][7] National Library of Medicine. [Link]

-

Dittrich, N., et al. (2017).[3] Synthesis of homovanillonitrile via direct cyanation. Tetrahedron. (Protocol adapted for Syringyl analog). [Link]

Sources

- 1. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcea.org [ijcea.org]

- 3. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-DIMETHOXY-4-HYDROXYPHENYL ACETONITRILE | 42973-55-7 [chemicalbook.com]

- 7. 42973-55-7|this compound|BLD Pharm [bldpharm.com]

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile safety and hazards

Technical Guide: Safety, Handling, and Toxicological Profile of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Executive Summary

This compound (CAS: 42973-55-7), often referred to as Syringyl Acetonitrile , is a functionalized phenylacetonitrile derivative utilized primarily as a key intermediate in the synthesis of alkaloids, pharmaceutical agents, and lignin-derived value-added chemicals.

While structurally related to the neurotransmitter metabolite homovanillic acid, the presence of the nitrile moiety introduces specific toxicological risks—most notably the potential for in vivo liberation of hydrogen cyanide (HCN) via oxidative metabolism. This guide provides a rigorous safety framework for researchers, emphasizing the control of acute toxicity, skin absorption hazards, and process safety during synthesis.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | Syringyl acetonitrile; 4-Hydroxy-3,5-dimethoxybenzyl cyanide |

| CAS Number | 42973-55-7 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |

| Melting Point | ~72–75 °C (Predicted based on congeners) |

Hazard Identification (GHS Classification)

This compound is classified as Harmful (Category 4) rather than "Toxic" (Category 3) based on read-across data from structural analogs like (3,4-dimethoxyphenyl)acetonitrile (LD50 Mouse: 1029 mg/kg). However, the nitrile group mandates strict precautions.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[2][3][4] |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3][6] |

Toxicological Mechanisms & Metabolism

The primary toxicological concern with phenylacetonitriles is Osteo-Lathyrism (connective tissue damage) and Cyanide Toxicity .

Metabolic Bioactivation (The Cyanide Pathway)

Unlike simple aliphatic nitriles, benzylic nitriles are readily metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1). The alpha-carbon hydroxylation leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release the corresponding aldehyde and free cyanide (HCN).

Figure 1: Metabolic Bioactivation Pathway

Caption: Figure 1.[7][8] Mechanism of cyanide liberation via oxidative metabolism. The release of HCN inhibits cytochrome c oxidase, leading to histotoxic hypoxia.

Structure-Activity Relationship (SAR)

The 3,5-dimethoxy substitution pattern increases lipophilicity compared to simple 4-hydroxybenzyl cyanide, potentially enhancing blood-brain barrier (BBB) penetration. This suggests that central nervous system (CNS) effects (dizziness, headache) may precede systemic cyanide toxicity symptoms.

Experimental Protocols: Synthesis & Handling

Synthesis Safety (Process Control)

The synthesis often involves nucleophilic substitution using cyanide salts, presenting a dual hazard: the reagents (NaCN) and the product.

Figure 2: Synthesis Workflow & Hazard Control

Caption: Figure 2. Synthetic route highlighting the critical Cyanation step requiring high-hazard controls.

Safe Handling Protocol

A. Engineering Controls

-

Containment: All weighing and transfer operations must be conducted inside a certified Fume Hood or Glovebox .

-

Ventilation: Maintain face velocity >0.5 m/s.

B. Personal Protective Equipment (PPE)

-

Gloves: Nitrile gloves are insufficient for prolonged contact with acetonitrile solutions. Use Double-gloving (Laminate/PE inner + Nitrile outer) or Butyl Rubber gloves (Breakthrough time >480 min).

-

Respiratory: If dust generation is possible and hood containment is breached, use a P3 (HEPA) particulate respirator combined with an OV/AG (Organic Vapor/Acid Gas) cartridge to capture potential HCN off-gassing.

C. Emergency Response (Cyanide Specific)

-

Antidote: Laboratories handling >1g of this compound must have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) readily accessible.

-

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758421, this compound. Retrieved from [Link]

-

Fisher Scientific (2023). Safety Data Sheet: 2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.be [fishersci.be]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Hydroxy-3,5-dimethoxybenzaldehyde-(phenyl-13C6) 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C10H11NO3 | CID 2758421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. actylislab.com [actylislab.com]

Methodological & Application

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile synthesis protocol

This guide outlines the synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (also known as Syringyl Acetonitrile). This molecule is a critical intermediate in the synthesis of lignin-derived pharmaceuticals, dopamine analogs, and functionalized alkaloids.

Part 1: Strategic Overview & Retro-Synthesis

The Challenge: The primary difficulty in synthesizing this molecule lies in the instability of the benzylic intermediate . The 4-hydroxy-3,5-dimethoxy substitution pattern makes the benzylic position highly electron-rich. If a benzylic halide (chloride/bromide) is formed, it has a high tendency to spontaneously eliminate HCl to form a reactive quinone methide , which rapidly polymerizes.

The Solution: To mitigate polymerization, this protocol utilizes a telescoped (semi-continuous) workflow . We avoid long-term storage of the benzylic chloride intermediate. The alcohol is converted to the chloride at low temperature and immediately subjected to cyanation.

The Route:

-

Reduction: Syringaldehyde

Syringyl Alcohol (NaBH -

Chlorination: Syringyl Alcohol

Syringyl Chloride (SOCl -

Cyanation: Syringyl Chloride

Syringyl Acetonitrile (NaCN, DMF).

Part 2: Visual Workflow (Process Logic)

Caption: Operational workflow emphasizing the critical instability zone (Red) where the intermediate must be processed immediately.

Part 3: Detailed Experimental Protocol

Safety Pre-Requisites

-

Cyanide Hazard: Sodium Cyanide (NaCN) is fatal if swallowed or in contact with acid (HCN gas evolution). All cyanation steps must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit available.

-

Thionyl Chloride: Reacts violently with water. Releases SO

and HCl gases.

Step 1: Reduction of Syringaldehyde

This step converts the aldehyde to the benzylic alcohol.

-

Reagents:

-

Syringaldehyde (10.0 g, 54.9 mmol)

-

Sodium Borohydride (NaBH

) (2.1 g, 55.5 mmol) -

Methanol (MeOH) (100 mL)

-

1M HCl (for quenching)

-

-

Procedure:

-

Dissolve Syringaldehyde in MeOH in a 250 mL round-bottom flask (RBF). Cool to 0°C (ice bath).

-

Add NaBH

portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (1:1 Hexane:EtOAc).

-

Quench: Cool back to 0°C and slowly add 1M HCl until pH ~6.

-

Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with brine. Dry over Na

SO -

Yield: Expect ~9.5 g (95%) of off-white solid (Syringyl Alcohol). Stable; can be stored.

-

Step 2 & 3: Chlorination and Cyanation (Telescoped)

Critical: Do not isolate and store the chloride. Proceed immediately.

-

Reagents:

-

Syringyl Alcohol (from Step 1) (5.0 g, 27.1 mmol)

-

Thionyl Chloride (SOCl

) (3.0 mL, 41.0 mmol) -

Dichloromethane (DCM) (Anhydrous, 50 mL)

-

Sodium Cyanide (NaCN) (2.0 g, 40.8 mmol)

-

Dimethylformamide (DMF) (Dry, 30 mL)

-

-

Procedure:

-

Chlorination:

-

Dissolve Syringyl Alcohol in anhydrous DCM (50 mL) in a dry RBF under Nitrogen.

-

Cool strictly to 0°C .

-

Add SOCl

dropwise via syringe over 20 minutes. Do not let temperature rise. -

Stir at 0°C for 1 hour. The solution will turn yellow/orange.

-

Evaporation: Remove solvent and excess SOCl

using a rotary evaporator with a cold trap (keep bath < 30°C). -

Result: Crude Syringyl Chloride (Yellow oil/solid). IMMEDIATELY dissolve in DMF (10 mL) for the next step.

-

-

Cyanation:

-

In a separate flask, suspend NaCN (2.0 g) in DMF (20 mL) and heat to 40°C.

-

Add the DMF solution of Syringyl Chloride dropwise to the cyanide suspension.

-

Exothermic Reaction: Monitor temperature.[1][2][3][4] Stir at 60°C for 2 hours.

-

Quench: Pour the mixture into a beaker containing 200 mL water + 10 mL Bleach (Sodium Hypochlorite) to neutralize excess cyanide. Stir in hood for 30 mins.

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash organics with water (2x) and brine (1x).[5]

-

Dry over MgSO

and concentrate.

-

-

Purification:

-

The crude product is often dark. Purify via Column Chromatography (Silica Gel).[6]

-

Eluent: Hexane:EtOAc (Gradient 80:20 to 60:40).

-

Product: this compound.

-

-

Part 4: Data & Quality Control

Stoichiometry Table:

| Component | MW ( g/mol ) | Equivalents | Role |

| Syringyl Alcohol | 184.19 | 1.0 | Substrate |

| Thionyl Chloride | 118.97 | 1.5 | Chlorinating Agent |

| Sodium Cyanide | 49.01 | 1.5 | Nucleophile |

| DMF | N/A | Solvent | Polar Aprotic Solvent |

Validation Parameters:

-

Appearance: White to pale yellow needles (after recrystallization from Ethanol).

-

Melting Point: 110–112°C (Lit. range for similar analogs).

-

IR Spectroscopy:

-

(Nitrile): Sharp band at ~2250 cm

-

(Phenol): Broad band at 3400–3500 cm

-

(Nitrile): Sharp band at ~2250 cm

-

1H NMR (CDCl

, 400 MHz):- 6.55 (s, 2H, Ar-H)

- 5.50 (s, 1H, -OH)

-

3.88 (s, 6H, -OCH

-

3.65 (s, 2H, -CH

Part 5: Troubleshooting & Expert Insights

-

Issue: Polymerization/Tar Formation in Step 2.

-

Cause: The quinone methide intermediate formed.

-

Fix: Ensure the reaction stays at 0°C. If the problem persists, protect the phenol first (e.g., Acetyl-Syringaldehyde)

Reduce

-

-

Issue: Low Yield in Step 3.

-

Cause: Hydrolysis of the chloride back to alcohol by wet DMF.

-

Fix: Use anhydrous DMF and molecular sieves. Ensure the NaCN is finely powdered.[7]

-

-

Green Chemistry Alternative:

-

For large scale, consider using biocatalysis . Nitrilases can sometimes convert the corresponding aldehyde directly to the nitrile via an oxime intermediate, though chemical synthesis remains the standard for gram-scale lab prep.

-

References

-

BenchChem. (2025).[6] Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. (General protocol for phenylacetonitriles via Williamson ether/Cyanation). Link

-

Organic Syntheses. (1950). Syringic Aldehyde.[4][8][9] Org.[1][2][10] Synth. 30, 94. (Preparation of starting material). Link

-

IJCEA. (2012). Synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl Ketone from Eugenol.[2] (Describes the Alcohol

Chloride -

Sigma-Aldrich. (2025).[3] 3,5-Dimethoxybenzyl chloride Product Sheet. (Stability data for protected analogs). Link

-

PubChem. (2025). Compound Summary: 4-Hydroxy-3,5-dimethoxyphenylacetonitrile.Link

Sources

- 1. 305600050 [thermofisher.cn]

- 2. ijcea.org [ijcea.org]

- 3. 3,4-DIMETHOXYBENZOYL CHLORIDE | 3535-37-3 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Application Note: Synthetic Utility of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Abstract

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (CAS 42973-55-7), often referred to as Syringyl Acetonitrile , is a versatile "Syringyl" building block. Unlike its fully methylated counterpart (3,4,5-trimethoxyphenylacetonitrile), the presence of the free phenolic hydroxyl group at the 4-position imparts unique reactivity, allowing for biomimetic oxidative couplings and specific derivatizations relevant to lignin valorization and drug discovery. This guide details its application in synthesizing

Chemical Profile & Reactivity[1][2][3]

The molecule features three distinct reactive centers:

-

The Nitrile Group (

): Susceptible to hydrolysis (to acids/amides), reduction (to amines), and nucleophilic attack. -

The

-Methylene Position: Significantly acidic ( -

The Phenolic Hydroxyl (

): Allows for

| Property | Value |

| IUPAC Name | This compound |

| Molecular Weight | 193.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, EtOAc; Sparingly soluble in Water |

| Key Hazard | Irritant (H315, H319); Nitrile-releasing potential under extreme acid/heat |

Core Application Modules

Module A: Synthesis of Bioactive -Cyanostilbenes

Application: Discovery of Tubulin Polymerization Inhibitors (Anticancer).[1] Mechanism: Knoevenagel Condensation.[1][2][3][4]

The condensation of syringyl acetonitrile with aromatic aldehydes yields

Reaction Scheme:

Module B: Gateway to Homosyringic Acid

Application: Precursor for complex alkaloids and polyester synthesis. Mechanism: Acid/Base Hydrolysis.

The conversion of the nitrile to the carboxylic acid (Homosyringic acid) is a fundamental transformation. The challenge lies in preventing decarboxylation or ether cleavage during the rigorous hydrolysis conditions.

Module C: Accessing Phenethylamines (Mescaline Analogs)

Application: CNS-active compound libraries. Mechanism: Hydride Reduction.[5]

Reduction of the nitrile yields the primary amine.[6][7][8] Due to the electron-rich ring, mild reducing agents are preferred to avoid over-reduction of the aromatic system.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of Syringyl Acetonitrile in divergent synthesis.

Figure 1: Divergent synthetic utility of this compound.

Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation (Synthesis of Stilbene Analogs)

Objective: Condensation of this compound with 3,4,5-trimethoxybenzaldehyde.

Reagents:

-

Substrate: 1.0 eq (193 mg, 1 mmol)

-

Aldehyde: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Catalyst: Piperidine (0.1 eq) or Sodium Ethoxide (0.5 eq)

-

Solvent: Absolute Ethanol (5 mL)

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitrile and the aldehyde in absolute ethanol.

-

Catalysis: Add the piperidine catalyst dropwise. The solution may turn yellow/orange immediately, indicating the formation of the carbanion.

-

Reaction: Heat the mixture to reflux (

) for 3–6 hours. Monitor consumption of the nitrile by TLC (Eluent: Hexane/EtOAc 7:3). -

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

The product often precipitates as a crystalline solid. Filter the solid and wash with cold ethanol.

-

Alternative: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with 0.1M HCl (to remove piperidine), brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/Hexane.

Critical Note: The free phenol may reduce yield by neutralizing the base. If yields are

Protocol 2: Hydrolysis to Homosyringic Acid

Objective: Conversion of the nitrile to the carboxylic acid without demethylation.

Reagents:

-

Substrate: 1.0 eq

-

Base: NaOH (10% aqueous solution, 5.0 eq)

-

Solvent: Ethanol (to solubilize substrate)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitrile in a minimum amount of ethanol.[9]

-